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molecular formula C11H16N2OS B8742546 N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylthiourea

N-(2-hydroxy-1,1-dimethylethyl)-N'-phenylthiourea

Cat. No. B8742546
M. Wt: 224.32 g/mol
InChI Key: PCNGWFKGHXJWRQ-UHFFFAOYSA-N
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Patent
US08211412B2

Procedure details

In 500 g of chloroform was dissolved 2-amino-2-methyl-1-propanol (61.6 g, 0.69 moL). Then, 300 g of chloroform solution containing phenyl isothiocyanate (81.6 g, 0.6 moL) was slowly added dropwise to the mixture over one hour, while stirring. Upon completion of the addition, the resulting mixture was stirred for 12 hours at room temperature. The precipitated crystals were refluxed with heat to be dissolved and then recrystallized. The crystals thus obtained were collected by filtration, washed with 20 mL of diethyl ether three times, and then dried under reduced pressure at room temperature to give 80.1 g of N-(1-hydroxy-2-methylpropan-2-yl)-N′-phenylthiourea (yield 60%).
Quantity
61.6 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[C:7]1([N:13]=[C:14]=[S:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)(Cl)Cl>[OH:4][CH2:3][C:2]([NH:1][C:14]([NH:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[S:15])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
61.6 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
500 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
81.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
300 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise to the mixture over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 12 hours at room temperature
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The precipitated crystals were refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat
DISSOLUTION
Type
DISSOLUTION
Details
to be dissolved
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 20 mL of diethyl ether three times
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at room temperature

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(=S)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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